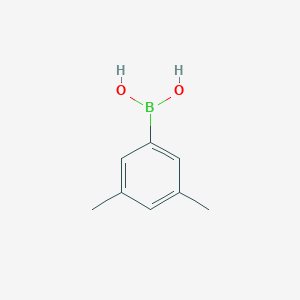

3,5-Dimethylphenylboronic acid

概要

説明

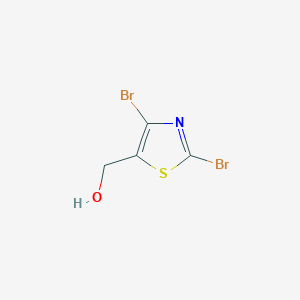

Synthesis Analysis

The synthesis of boronic acids, including 3,5-dimethylphenylboronic acid, often involves the reaction of organomagnesium compounds (Grignard reagents) with borate esters. For instance, 3,5-dimethylphenylmagnesium bromide can react with triisopropyl borate, leading to the formation of this compound and its derivatives through a process that allows for clean preparation and efficient coupling in Suzuki reactions (Winkle and Schaab, 2001).

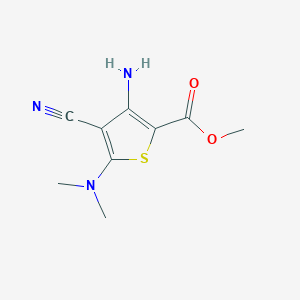

Molecular Structure Analysis

The molecular structure of boronic acids is pivotal in understanding their reactivity and interaction with other molecules. Spectroscopic methods, including FT-IR, FT-Raman, and NMR, alongside quantum chemical calculations, have been employed to elucidate the structures and properties of these molecules. For example, studies have provided detailed insights into the vibrational spectra, hydrogen-bonded dimer formation, and electronic properties, shedding light on how substitutions on the phenyl ring and the presence of the boric acid group influence the molecule's behavior (Karabacak et al., 2014).

科学的研究の応用

Suzuki Cross-Coupling Reactions : It's used in Suzuki cross-coupling reactions, where both aryl groups are efficiently transferred from boron. This is significant in organic synthesis and pharmaceuticals (Winkle & Schaab, 2001).

Synthesis of Alkyl-Phenylboronic Acids : These acids are crucial in electronics, chemistry, medicine, and biology, notably in glucose sensors and medicine intermediates. The synthesis involves Grignard reagent method and optimization of process conditions (Deng et al., 2009).

Structural and Spectroscopic Analysis : 3,5-Dimethylphenylboronic acid is studied for its structural and spectroscopic properties, offering insights into molecular configurations and interactions (Karabacak et al., 2014).

Preparation of Aryltellurium Compounds : Used in generating substituted aryltellurium trichlorides, which have applications in chemical synthesis (Clark et al., 2002).

Synthesis of Fluorosensors : Employed in the synthesis of sterically crowded atropisomeric diacridylnaphthalenes for enantioselective fluorosensing (Mei et al., 2006).

Carboxylation of Aryl- and Alkenylboronic Esters : Used in catalytic carboxylation reactions with carbon dioxide, leading to functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Purification and Concentration of Sugars : Research shows its potential in purifying and concentrating sugars from hemicellulose hydrolysates, crucial in biofuel production (Griffin & Shu, 2004).

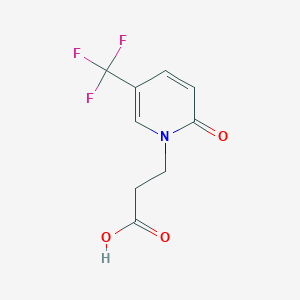

Forensic Chemistry : Applied in the preparation of forensically relevant pyridines, demonstrating its utility in forensic investigations (Błachut et al., 2006).

Experimental Oncology : Some derivatives show promise as antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action in cancer research (Psurski et al., 2018).

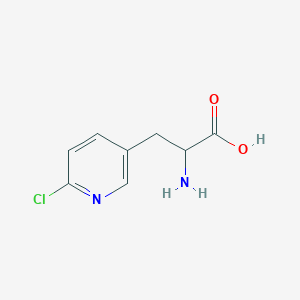

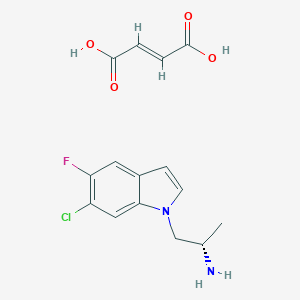

Chiral Stationary Phases in Chromatography : Utilized in the enantioseparation of unusual beta-amino acids, important in pharmaceutical research (Ilisz et al., 2009).

作用機序

Target of Action

The primary target of 3,5-Dimethylphenylboronic acid (DMPBA) is the palladium catalyst in Suzuki coupling reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds .

Mode of Action

DMPBA acts as a reactant in the palladium-catalyzed Suzuki coupling reactions . In these reactions, DMPBA donates its organoboron group to the palladium catalyst. This process, known as transmetalation , results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by DMPBA is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds in organic chemistry . The downstream effect of this pathway is the synthesis of complex organic compounds from simpler precursors .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it a useful reagent in organic synthesis .

Result of Action

The action of DMPBA results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of DMPBA are influenced by the reaction conditions. For example, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an aqueous solution at room temperature . The presence of oxygen or moisture can potentially affect the reaction .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like 3,5-Dimethylphenylboronic acid) with a halide or pseudo-halide under the influence of a palladium catalyst

Cellular Effects

For instance, they can form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins . This suggests that this compound could potentially interact with these types of molecules within cells.

Molecular Mechanism

In the context of Suzuki-Miyaura cross-coupling reactions, it is known that the boronic acid moiety of the molecule can undergo transmetalation, a process where it transfers its organic group to a metal catalyst . This is a key step in the formation of new carbon-carbon bonds in these reactions .

Temporal Effects in Laboratory Settings

It is known that boronic acids can slowly hydrolyze in water to form boronic acids and boronate esters . This suggests that the stability and degradation of this compound could be influenced by the conditions of the experimental environment.

特性

IUPAC Name |

(3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGHSJBYKIQHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370240 | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172975-69-8 | |

| Record name | (3,5-Dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

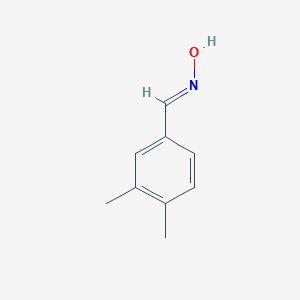

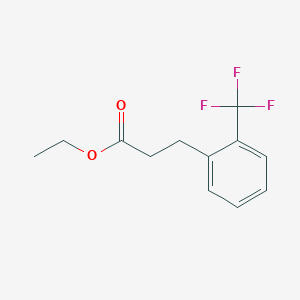

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Dimethylphenylboronic acid interact with sugars, and what are the downstream effects of this interaction?

A: this compound interacts with sugars like xylose and glucose through the formation of reversible boronate ester bonds. [, ] This interaction is particularly favorable with cis-diols present in sugar molecules. The formation of these bonds allows the this compound, when combined with a suitable co-extractant and organic diluent, to selectively extract sugars from aqueous solutions. [, ] This extraction process concentrates the sugars and can separate them from undesirable components like lignin, offering a method for purifying sugar streams. [, ]

Q2: What is the role of the co-extractant in the sugar extraction process using this compound?

A: While this compound binds to sugars, it requires a co-extractant like Aliquat 336 or its modified form to facilitate the transfer of the sugar-boronate complex into the organic phase. [, ] The co-extractant typically possesses a hydrophobic group and a positively charged group that can interact with the negatively charged boronate complex, enhancing its solubility in the organic diluent. [] For example, using modified Aliquat 336 allows for efficient sugar extraction over a wider pH range. []

Q3: Can you discuss the material compatibility of this compound in the context of sugar extraction?

A: The research indicates that this compound shows compatibility with organic diluents like Shellsol 2046 and Exxal 10. [] These diluents are essential for creating a separate phase that allows for the extraction of the sugar-boronate complex from the aqueous mixture. Additionally, the process employs hydrochloric acid for stripping the sugars from the loaded organic phase, demonstrating the acid stability of the extraction system. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)